3-((3-Bromo-4-methylphenyl)amino)azepan-2-one

Description

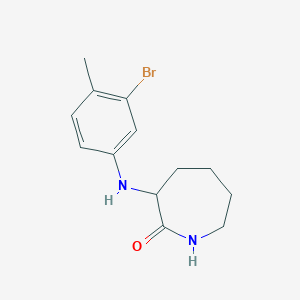

3-((3-Bromo-4-methylphenyl)amino)azepan-2-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepan-2-one (caprolactam) ring substituted with a 3-bromo-4-methylphenyl group via an amino linkage. This structure combines the rigidity of the aromatic bromo-methylphenyl moiety with the conformational flexibility of the azepanone ring, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H17BrN2O |

|---|---|

Molecular Weight |

297.19 g/mol |

IUPAC Name |

3-(3-bromo-4-methylanilino)azepan-2-one |

InChI |

InChI=1S/C13H17BrN2O/c1-9-5-6-10(8-11(9)14)16-12-4-2-3-7-15-13(12)17/h5-6,8,12,16H,2-4,7H2,1H3,(H,15,17) |

InChI Key |

QUSUHMJMNJNXQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCCCNC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromo-4-methylphenyl)amino)azepan-2-one typically involves the reaction of 3-bromo-4-methylaniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromo-4-methylphenyl)amino)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

3-((3-Bromo-4-methylphenyl)amino)azepan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Bromo-4-methylphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-((3-Bromo-4-methylphenyl)amino)azepan-2-one and related azepan-2-one derivatives:

Key Observations:

Electronic Effects :

- The bromo-methyl substituent in the target compound provides a balance of moderate electron-withdrawing (Br) and electron-donating (CH₃) effects, influencing its electronic density and reactivity compared to analogs with stronger electron-withdrawing groups (e.g., Cl/CF₃ in ).

- Fluorine in the 4-fluorobenzyl derivative enhances metabolic stability, a feature valuable in drug design.

In contrast, the para-methyl group in the target compound may allow greater conformational flexibility.

Solubility and Lipophilicity: The dimethylaminoethyl side chain in significantly increases polarity, enhancing water solubility. The bromo-methylphenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability.

Synthetic Accessibility :

- Compounds with trifluoromethyl or chloro groups (e.g., ) are often synthesized via Ullmann coupling or Buchwald-Hartwig amination. The bromo-methyl derivative may follow similar pathways, though bromine’s higher leaving-group ability could facilitate nucleophilic substitutions.

Biological Activity

3-((3-Bromo-4-methylphenyl)amino)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated aromatic ring, an amino group, and a seven-membered diazepanone ring, which contribute to its pharmacological profile.

Biological Activity

1. Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of azepanones have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain azepanone derivatives can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Table 1: Summary of Anticancer Activities of Azepanone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (CML) | 14 | Induction of apoptosis |

| Cevipabulin | Various | 100 | Microtubule stabilization |

| Compound 18a | K562 | 70 | BCR-ABL inhibition |

2. Mechanism of Action

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells. For example, the compound may modulate the activity of kinases involved in the BCR-ABL signaling pathway, which is crucial for chronic myeloid leukemia (CML) progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of azepanone derivatives. Modifications to the brominated aromatic ring and the amino group significantly influence the compound's potency and selectivity against cancer cell lines.

Table 2: Structure-Activity Relationships of Azepanone Derivatives

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases lipophilicity and potency |

| Alteration of amino group | Affects binding affinity to targets |

| Variations in diazepanone ring | Modulates stability and bioavailability |

Case Studies

Case Study 1: Efficacy in CML Models

In a preclinical study, this compound was tested in xenograft models of CML. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic evaluations revealed that this compound exhibits a favorable half-life and bioavailability profile, making it a candidate for further development in clinical settings. The compound's metabolic stability was assessed in rat models, showing promising results that warrant further investigation into its therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.